molecular formula C16H13ClN2O2 B11020309 4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide

4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide

Cat. No.: B11020309
M. Wt: 300.74 g/mol
InChI Key: XGYBEBGJZMMRGZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a propenoyl group attached to an amino benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide is unique due to its specific structural features, such as the presence of the propenoyl group and the chlorophenyl group.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C16H13ClN2O2/c17-14-4-2-1-3-11(14)7-10-15(20)19-13-8-5-12(6-9-13)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-7+

InChI Key

XGYBEBGJZMMRGZ-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.